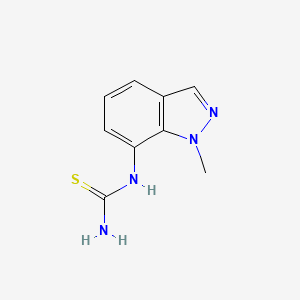

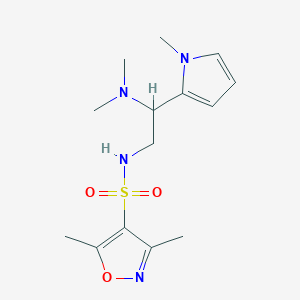

![molecular formula C11H10F3NO3S B2390433 methyl 3-{[(Z)-4,4,4-trifluoro-1-methyl-3-oxo-1-butenyl]amino}-2-thiophenecarboxylate CAS No. 882747-69-5](/img/structure/B2390433.png)

methyl 3-{[(Z)-4,4,4-trifluoro-1-methyl-3-oxo-1-butenyl]amino}-2-thiophenecarboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 3-amino-2-thiophenecarboxylate is a chemical compound with the molecular formula C6H7NO2S and a molecular weight of 157.19 g/mol . It is a fine crystalline powder with a beige to beige-brown color .

Synthesis Analysis

Methyl 3-amino-2-thiophenecarboxylate can react with hydrazonoyl chlorides in the presence of triethylamine to yield corresponding N-arylamidrazones .Molecular Structure Analysis

The InChI Key for methyl 3-amino-2-thiophenecarboxylate is TWEQNZZOOFKOER-UHFFFAOYSA-N . The SMILES string representation is COC(=O)C1=C(N)C=CS1 .Chemical Reactions Analysis

As mentioned earlier, this compound can react with hydrazonoyl chlorides in the presence of triethylamine .Physical And Chemical Properties Analysis

This compound has a melting point of 66°C to 67°C and a boiling point of 100°C to 102°C at 0.1mmHg . It has a density of 1.3±0.1 g/cm3 .科学研究应用

- Anti-Hypertensives : Methyl 3-aminothiophene-2-carboxylate serves as an intermediate in the synthesis of antihypertensive drugs .

- Antitumor Agents : Researchers explore its potential as a building block for antitumor compounds .

- Anti-HIV-1 Integrase Inhibitors : The compound has been investigated for its inhibitory effects against HIV-1 integrase .

- Human Cytomegalovirus Inhibitors : Methyl 3-aminothiophene-2-carboxylate shows promise in inhibiting human cytomegalovirus .

- Hepatitis C Virus Inhibitors : It has been studied as a potential inhibitor of hepatitis C virus .

- Xa Factor Inhibitors : Researchers have explored its role in inhibiting Xa factor .

- Antineoplastic PAK4 Activase Inhibitors : The compound is relevant in the development of inhibitors targeting PAK4 activase .

- Phosphatidylinositol 3-Kinase (PI3K) Inhibitors : Methyl 3-aminothiophene-2-carboxylate may play a role in PI3K inhibition .

- Antithrombotic Activity Drugs : Its potential antithrombotic activity is of interest .

- Building Block : Methyl 3-aminothiophene-2-carboxylate is used in the synthesis of 4-nitro and 4-aminothienyl ureas .

- Total Synthesis of Quinazolinocarboline Alkaloids : Researchers have employed this compound in the total synthesis of quinazolinocarboline alkaloids .

- Thienopyrimidinone Analog Preparation : It plays a role in the preparation of thienopyrimidinone analogs .

Medicinal Chemistry and Drug Development

Organic Synthesis and Chemical Reactions

Materials Science and Optoelectronics

安全和危害

Methyl 3-amino-2-thiophenecarboxylate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes in contact with skin, and wearing protective gloves/clothing/eye protection/face protection .

作用机制

Target of Action

The primary targets of “methyl 3-{[(2Z)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino}thiophene-2-carboxylate” are currently unknown

Mode of Action

It is known that thiophene derivatives can interact with various biological targets and exhibit a wide range of biological activities .

Biochemical Pathways

Thiophene derivatives have been shown to exhibit a variety of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . The specific pathways affected would depend on the compound’s targets and mode of action.

Result of Action

The effects would depend on the compound’s targets and mode of action. For example, if the compound targets a protein involved in cell division, it might have anticancer effects .

属性

IUPAC Name |

methyl 3-[[(Z)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO3S/c1-6(5-8(16)11(12,13)14)15-7-3-4-19-9(7)10(17)18-2/h3-5,15H,1-2H3/b6-5- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZFMNVMLLCWMSJ-WAYWQWQTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C(F)(F)F)NC1=C(SC=C1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C(F)(F)F)/NC1=C(SC=C1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-{[(Z)-4,4,4-trifluoro-1-methyl-3-oxo-1-butenyl]amino}-2-thiophenecarboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-ethyl-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butanamide](/img/structure/B2390354.png)

![Methyl (1R,3S)-3-[(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]cyclopentane-1-carboxylate](/img/structure/B2390356.png)

![8-((2,5-Dimethoxyphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2390361.png)

![5-(3-methoxypropyl)-2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2390363.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2390364.png)

![Ethyl 4-[[3-methyl-7-(2-methylpropyl)-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate](/img/structure/B2390366.png)

![Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2390371.png)